Product packaging for Piberaline(Cat. No.:CAS No. 39640-15-8)

Piberaline

Cat. No.: B1195826
CAS No.: 39640-15-8
M. Wt: 281.35 g/mol
InChI Key: TZFUBYYADABEAV-UHFFFAOYSA-N
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Description

Piberaline (EGYT-475) is a psychoactive drug and member of the piperazine chemical class that was developed in the 1980s . It was previously studied for its potential stimulant and antidepressant effects . Research indicates that its biological activity is thought to be largely due to its active metabolite, benzylpiperazine (BZP) . Piperazine derivatives are considered "privileged structures" in medicinal chemistry and are explored for a wide range of therapeutic applications due to their ability to enhance water solubility and improve pharmacokinetic profiles of drug candidates . This compound is not currently in widespread medical use, making it a compound of interest for historical pharmacological research and for investigating the structure-activity relationships of piperazine-based compounds . This product is provided for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19N3O B1195826 Piberaline CAS No. 39640-15-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFUBYYADABEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192751
Record name Piberaline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39640-15-8
Record name Piberaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39640-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piberaline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039640158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piberaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIBERALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M09P36809
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of Piberaline

Established Synthetic Routes to Piberaline and Key Precursors

Several methods have been reported for the synthesis of this compound, utilizing different starting materials and reaction conditions.

Reaction of Picolinic Acid with Benzylpiperazine

One established route to this compound involves the condensation of picolinic acid with benzylpiperazine. This reaction forms the amide linkage that characterizes the this compound structure. This condensation can be achieved through different methods. For instance, it can be performed at elevated temperatures, such as 160°C. drugfuture.com Another variation involves the reaction of methyl pyridine-2-carboxylate with 1-phenylmethylpiperazine at 140°C. drugfuture.com Additionally, the reaction of 1-phenylmethylpiperazine with a mixed anhydride (B1165640) formed from picolinic acid and ethyl chloroformate has been reported. drugfuture.com

Synthesis from 2-Chloropyridine, Carbon Monoxide, and Benzylpiperazine

An alternative synthetic pathway to this compound involves the reaction of 2-chloropyridine, carbon monoxide, and benzylpiperazine. wikipedia.org This route suggests a carbonylation reaction where carbon monoxide is inserted between the pyridine (B92270) ring and the piperazine (B1678402) moiety.

Mechanochemical Synthesis Approaches for this compound and Related Compounds

Mechanochemical synthesis, which utilizes mechanical energy to drive chemical reactions, has been explored for the preparation of this compound and related compounds. This approach offers potential advantages, such as reduced solvent usage and improved safety profiles compared to conventional solution-based methods. researchgate.netresearchgate.nettaltech.eenih.gov

A three-step mechanochemical synthesis of this compound has been reported. This route involves the mechanochemical amide coupling of picolinic acid with N-Boc-piperazine, followed by solvent-free Boc deprotection, and a final mechanochemical alkylation of the resulting amine with benzyl (B1604629) alcohol. taltech.eenih.gov This demonstrates the feasibility of using mechanochemistry for key bond-forming steps in the synthesis of this compound.

Chemical Reactions and Derivatization Strategies for this compound

While information specifically on the extensive chemical reactions and derivatization of this compound is limited in the provided search results, general types of reactions relevant to organic molecules containing amide and piperazine functionalities can be considered. The provided outline specifically mentions oxidation and reduction reactions of this compound.

Oxidation Reactions of this compound

Oxidation reactions typically involve the gain of oxygen or loss of hydrogen or electrons. For a molecule like this compound, potential sites for oxidation could include the nitrogen atoms in the piperazine ring or the benzylic carbon. While no specific oxidation reactions of this compound were detailed in the search results, oxidation is a common transformation in organic chemistry and could be explored for the derivatization or metabolic studies of this compound. General oxidation methods in organic chemistry might be applicable, depending on the desired transformation and selectivity. google.com

Reduction Reactions of this compound

Reduction reactions typically involve the loss of oxygen or gain of hydrogen or electrons. For this compound, the amide group or the pyridine ring could potentially undergo reduction. For example, amide groups can be reduced to amines under appropriate conditions. The pyridine ring can also be reduced to a piperidine (B6355638) ring. While specific reduction reactions of this compound were not described in the search results, reduction is another fundamental transformation in organic synthesis that could be applied to modify the structure of this compound. flybase.org

Nucleophilic Substitution Reactions Involving this compound

While direct nucleophilic substitution reactions involving the this compound molecule itself are not extensively detailed in the provided search results, the synthesis of this compound and related benzylpiperazine derivatives often involves nucleophilic substitution steps. For instance, one method for synthesizing this compound involves the reaction of picolinic acid with benzylpiperazine. wikipedia.org This reaction can be viewed as an amide coupling, which typically involves nucleophilic attack by the amine (benzylpiperazine) on an activated carboxylic acid derivative (derived from picolinic acid).

Furthermore, research into mechanochemical nucleophilic substitution of alcohols has shown its application in the synthesis of pharmacologically active compounds, including 1-methyl-4-benzylpiperazine (MBZP) and this compound. researchgate.netchemrxiv.orgresearchgate.netnih.gov This method utilizes fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) and K2HPO4 to activate alcohols, which then undergo nucleophilic displacement with amines. researchgate.netchemrxiv.orgnih.gov Specifically, this compound has been prepared via a stepwise mechanochemical amide coupling of picolinic acid with N-Boc-piperazine, followed by Boc deprotection and mechanochemical amination with benzyl alcohol. nih.govtaltech.ee This highlights the role of nucleophilic substitution in constructing the this compound scaffold under mechanochemical conditions.

Synthetic Approaches for this compound Analogues and Benzylpiperazine Derivatives

The synthesis of this compound analogues and benzylpiperazine derivatives is an active area of research, driven by the pharmacological relevance of the piperazine core. researchgate.net Benzylpiperazine itself can be synthesized by the reaction of piperazine with benzyl chloride, followed by separation of the mono- and dibenzyl derivatives. orgsyn.org Another method involves the alkaline hydrolysis of 1-benzyl-4-carbethoxypiperazine. orgsyn.org

Several synthetic approaches have been explored for creating derivatives of benzylpiperazine and analogues of this compound. These include:

Reaction of nicotinoyl chloride with substituted piperazines: Substituted nicotinic acid piperazides, structurally similar to this compound, have been synthesized by reacting nicotinoyl chloride with appropriately substituted piperazines. grafiati.com

Reduction of piperazides: Reduction of these piperazides can yield 1-substituted 4-(3-pyridylmethyl)piperazines. grafiati.com

Alkylation of piperazine derivatives: Alkylation reactions, such as the reaction of 1-(2-pyrimidinyl)piperazine with 2-(chloromethyl)pyridine, have been used to synthesize substituted piperazines. grafiati.com

Amide coupling reactions: Amide derivatives of benzylpiperazine have been synthesized and tested for antidepressive activity. researchgate.netnih.gov

Mechanochemical methods: As mentioned earlier, mechanochemical nucleophilic substitution has been applied to the synthesis of 1-methyl-4-benzylpiperazine and this compound, demonstrating a greener approach to C-N bond formation. researchgate.netchemrxiv.orgresearchgate.netnih.gov

Research has also focused on introducing various substituents onto the benzyl and piperazine rings to explore their impact on activity and selectivity. researchgate.net

Data on the synthesis of this compound and some related compounds can be summarized in the following table:

Compound NameStarting MaterialsReaction Type(s)NotesSource
This compoundPicolinic acid, BenzylpiperazineAmide couplingTraditional synthesis route. wikipedia.org
This compound2-chloropyridine, carbon monoxide, benzylpiperazineCarbonylation, reaction with benzylpiperazineAlternative synthesis route. wikipedia.org
This compoundPicolinic acid, N-Boc-piperazine, Benzyl alcoholMechanochemical amide coupling, deprotection, aminationUtilizes mechanochemical nucleophilic substitution. nih.govtaltech.ee
BenzylpiperazinePiperazine, Benzyl chlorideAlkylation (Nucleophilic Substitution)Followed by fractionation. orgsyn.org
Benzylpiperazine1-benzyl-4-carbethoxypiperazineAlkaline hydrolysisAlternative synthesis route. orgsyn.org
Nicotinic acid piperazidesNicotinoyl chloride, Substituted piperazinesAmide couplingAnalogues of this compound. grafiati.com
1-methyl-4-benzylpiperazineN-methylpiperazine, Benzylic alcoholMechanochemical alkylation (Nucleophilic Substitution)Example of mechanochemical synthesis of a derivative. researchgate.netchemrxiv.orgnih.gov

This table provides a snapshot of some reported synthetic routes and highlights the use of nucleophilic substitution and amide coupling in the creation of this compound and related structures.

Molecular and Cellular Mechanisms of Piberaline Action

Piberaline as a Prodrug: Role of Benzylpiperazine (BZP) as an Active Metabolite in Mechanism Elucidation

This compound is recognized as a prodrug, with its psychoactive effects primarily attributed to its metabolic conversion to benzylpiperazine (BZP). wikipedia.orgfishersci.atmims.comnih.gov Studies have indicated that the stimulant and antidepressant effects observed with this compound are largely mediated by BZP. wikipedia.org Experiments conducted in cell cultures have demonstrated that compounds such as EGYT-475 (this compound) are metabolized to produce BZP, which is identified as an active compound. nih.gov This metabolic pathway is crucial for understanding the in vivo activity of this compound, as BZP is the primary species interacting directly with the neurochemical targets.

Interaction with Neurotransmitter Transporters

Benzylpiperazine, the active metabolite of this compound, has been shown to interact with monoamine neurotransmitter transporters, influencing the reuptake of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). mims.comnih.govsarchemlabs.comwikipedia.org

Research indicates that BZP interacts with the serotonin transporter (SERT). nih.govfishersci.atciteab.comuni.luwikipedia.org Studies in rats have shown that BZP has a notable blocking effect on serotonin reuptake. sarchemlabs.com While some sources suggest BZP's primary action is on other monoamine systems, it is also noted to inhibit the uptake of serotonin. nih.gov Furthermore, BZP has been described as having amphetamine-like actions on the serotonin reuptake transporter, leading to increased extracellular serotonin concentrations. sarchemlabs.com

The norepinephrine transporter (NET) is another target for BZP. nih.govfishersci.atciteab.comuni.luwikipedia.org BZP has been found to inhibit the high-affinity uptake of norepinephrine. sarchemlabs.com Along with its effects on dopamine, BZP is described as having primarily dopaminergic and noradrenergic action, which includes inhibiting the uptake of norepinephrine. nih.gov

Studies have compared the monoamine reuptake inhibition profile of BZP to that of other stimulants like amphetamine and MDMA. nih.govfishersci.atwikipedia.org BZP is characterized as a central nervous system stimulant, albeit with a lower potency compared to d-amphetamine. sarchemlabs.com The DAT:NET affinity ratio of BZP is reported to be similar to that of amphetamine and methamphetamine, with relatively minor activity at the SERT, suggesting a profile more aligned with these compounds than with serotonergic substituted amphetamines like MDMA. sarchemlabs.com However, BZP does exhibit amphetamine-like actions on the SERT. sarchemlabs.com BZP enhances the release of dopamine and norepinephrine and inhibits the uptake of dopamine, norepinephrine, and serotonin. nih.gov

Table 1: Summary of BZP Interaction with Monoamine Transporters

TransporterInteraction TypeNotesSource(s)
Serotonin Transporter (SERT)InhibitionParticular blocking effect in rats; Amphetamine-like actions. nih.govsarchemlabs.comsarchemlabs.com
Norepinephrine Transporter (NET)InhibitionInhibits high-affinity uptake; Primarily noradrenergic action. nih.govsarchemlabs.com
Dopamine Transporter (DAT)InhibitionInhibits high-affinity uptake; Primarily dopaminergic action; May block transporter complex. mims.comnih.govsarchemlabs.com

Note: This table summarizes findings from the provided text snippets and is intended for illustrative purposes.

Dopamine Transporter (DAT)

Investigations into Receptor Interactions and Related Agonistic/Antagonistic Effects (e.g., 5-HT1 Receptors)

Beyond transporter interactions, research has also explored the effects of BZP and this compound metabolites on neurotransmitter receptors, particularly serotonin receptors. citeab.comuni.lu BZP has been found to possess both antagonistic and partial agonistic properties at 5-HT receptors. sarchemlabs.com Specifically, studies investigating BZP as a metabolite of this compound (EGYT-475) have reported 5-HT antagonistic and partial agonistic effects. sarchemlabs.com EGYT-2760, identified as an active metabolite of EGYT-475, demonstrates a central serotoninomimetic action that involves not only 5-HT uptake inhibition but also an agonistic effect at 5-HT1 receptors. researchgate.net Furthermore, BZP is described as acting as a non-selective agonist on a variety of serotonin receptors. sarchemlabs.com The arylpiperazine moiety, present in BZP, is a known structural feature associated with affinity for 5-HT1A and 5-HT2A receptors and serves as a pharmacophoric fragment for interactions with serotonergic, dopaminergic, and adrenergic receptors. citeab.com

Table 2: Summary of BZP/Metabolite Interactions with Receptors

Compound/MetaboliteReceptor TypeEffectSource(s)
BZP5-HT ReceptorsAntagonistic and partial agonistic properties; Non-selective agonist. sarchemlabs.comsarchemlabs.com
EGYT-2760 (metabolite of this compound)5-HT1 ReceptorsAgonistic effect researchgate.net
Arylpiperazine moiety (part of BZP)5-HT1A and 5-HT2A ReceptorsAffinity citeab.com

Enzyme Inhibition Activities (e.g., Phosphodiesterase Activity)

Information directly linking this compound to specific enzyme inhibition activities, such as phosphodiesterase inhibition, is not detailed in the provided search results. General information about phosphodiesterase inhibitors and their mechanisms exists rxlist.comclevelandclinic.orgnih.govfrontiersin.orgwikipedia.org, but specific data for this compound was not found.

Preclinical Pharmacological Activity and Behavioral Neuroscience Research

Assessment of Antidepressant-like Effects in Animal Models

Piberaline (EGYT-475) has been studied as an antidepressant agent ncats.ioresearchgate.net. Its observed stimulant and antidepressant effects are believed to be largely attributable to its active metabolite, benzylpiperazine wikipedia.org. Research efforts have included the synthesis and testing of amide derivatives of benzylpiperazine, some of which are described as analogues of this compound and befuraline, to evaluate their antidepressive activity researchgate.net. While these studies indicate that certain analogues exhibit elevated antidepressive activity and interesting psychopharmacological profiles, specific detailed quantitative data for this compound itself in standard animal models of depression, such as the forced swim test or chronic unpredictable mild stress models, were not available in the consulted sources researchgate.netherbmedpharmacol.comwikipedia.org.

Influence on Cognitive Function and Learning in Animal Models (e.g., Active Avoidance Behavior)

While preclinical studies often assess the influence of compounds on cognitive function and learning using various animal models and behavioral tasks, including active avoidance behavior, specific detailed findings on this compound's effects in these domains were not found in the consulted literature mdpi.comdevcogneuro.com. This compound is listed among various compounds in contexts that broadly relate to potential therapeutic applications or discussions of animal models, but without presenting data on its direct impact on cognitive processes or learning in these models ncats.iogoogle.com.

Effects on Exploratory Behavior and Operant Conditioning Performance in Animal Models

Exploratory behavior and performance in operant conditioning paradigms are common endpoints in behavioral neuroscience research using animal models frontiersin.orgscielo.brseaworld.orgnih.gov. Although this compound has been mentioned in the context of in vivo animal models googleapis.com, specific detailed research findings or data tables detailing its effects on exploratory behavior or operant conditioning performance were not available in the consulted sources.

Comparative Preclinical Pharmacological Profiles with Reference Compounds

Research has involved the synthesis and testing of compounds structurally related to this compound, such as amide derivatives of benzylpiperazine and compounds derived from nicotinic acid researchgate.netgrafiati.com. Some of these analogues have been compared to other psychoactive agents or reference compounds in specific pharmacological tests. For instance, certain compounds derived from nicotinic acid, bearing structural resemblance to this compound, were evaluated for antihistamine and antidepressant activity grafiati.com. Specific analogues (compounds Vc and Vd) showed significant affinity for histamine (B1213489) H1 receptors and demonstrated activity in a histamine aerosol test in guinea pigs, with reported IC50 and PD50 values grafiati.com.

CompoundTestParameterValueReference
Compound VcHistamine H1 bindingIC5028 nmol/l (rat brain) grafiati.com
Compound VdHistamine H1 bindingIC50148 nmol/l (rat brain) grafiati.com
Compound VcHistamine aerosol testPD504.1 mg/kg p.o. (guinea pig) grafiati.com
Compound VdHistamine aerosol testPD502.4 mg/kg p.o. (guinea pig) grafiati.com

Studies on amide derivatives of benzylpiperazine, including analogues of this compound and befuraline, also involved pharmacological testing and binding studies to monoamine reuptake sites (serotonin, norepinephrine (B1679862), and dopamine) researchgate.net. While some analogues were noted to have interesting psychopharmacological profiles, detailed comparative quantitative data for this compound itself alongside a range of reference compounds across multiple behavioral and pharmacological assays were not extensively available in the provided search results. Comparisons of the antidepressant activity of other compounds like clomipramine, desipramine, maprotiline, phenelzine, 5-HTP, quipazine, amphetamine, and p-chloro amphetamine in specific tests have been discussed in the context of evaluating related compounds, providing a basis for understanding the activity of this class of drugs researchgate.net.

Computational Chemistry and Molecular Modeling of Piberaline

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a widely used computational technique to predict the preferred orientation (binding mode) of a ligand, such as Piberaline, to a receptor or protein target and estimate the strength of the resulting complex (binding affinity). jetir.orgibri.org.in This method is crucial in identifying potential biological targets and understanding the molecular interactions that govern binding.

Studies involving piperazine (B1678402) derivatives have frequently utilized molecular docking to explore interactions with various targets, particularly those relevant to central nervous system activity, given the historical context of this compound as an antidepressant. jetir.orgwhitworth.eduresearchgate.net For instance, molecular docking simulations have been employed to study the binding of phenyl piperazine derivatives to receptors implicated in depression, such as the 5-HT1A receptor. grafiati.comjetir.orgwhitworth.edu While direct, detailed docking data specifically for this compound across a range of targets is not extensively reported in the immediately available literature, the compound has been mentioned in the context of such studies. One patent application refers to molecular docking being used to show selective small molecule binders of MCL-1, listing this compound among them, suggesting a potential interaction with this anti-apoptotic protein, although the primary pharmacological activity of this compound is linked to its psychoactive effects. google.com Furthermore, this compound has served as an inspiration molecule in the design and docking studies of novel chalcone (B49325) derivatives targeting the 5-HT1A serotonin (B10506) receptor, comparing their potential effectiveness against known antidepressants. whitworth.edu

Molecular docking studies typically generate potential binding poses and associated scores, which estimate the binding free energy. These scores are used to rank compounds and predict their relative affinities for a given target. The interactions analyzed include hydrogen bonds, hydrophobic contacts, electrostatic interactions, and pi-stacking.

In-silico Approaches for Lead Compound Design and Optimization within the Piperazine Scaffold

In-silico approaches play a significant role in the design and optimization of lead compounds based on existing scaffolds like piperazine. jetir.orgibri.org.in Techniques such as quantitative structure-activity relationship (QSAR), virtual screening, and de novo design are employed to identify promising candidates and refine their structures to enhance potency, selectivity, and pharmacokinetic properties. ibri.org.in

The arylpiperazine moiety, present in this compound, functions as a key pharmacophoric fragment for the design of compounds targeting dopaminergic, adrenergic, and serotonergic systems. jetir.org In-silico studies have focused on modifying the piperazine ring and its substituents to improve activity against targets like monoamine oxidase A (MAO-A) and serotonin receptors. grafiati.comresearchgate.net For example, researchers have designed series of novel piperazine derivatives, often clubbed with other heterocyclic systems, and used in-silico tools to predict their drug-likeness and potential biological activity before synthesis and in vitro/in vivo evaluation. researchgate.netnih.gov

Lead optimization within the piperazine scaffold using computational methods involves exploring the impact of different substituents on binding affinity and other relevant properties. This can include systematic variations of functional groups, evaluation of their electronic and steric effects, and prediction of how these changes influence the interaction with the target protein. grafiati.comjetir.org

Prediction of Binding Modes and Bio-affinities of this compound and its Analogues

Predicting the precise binding mode and quantifying the bio-affinity of a compound for its target are critical steps in understanding its mechanism of action and guiding drug development. Computational methods, particularly molecular docking and more advanced techniques like molecular dynamics simulations and free energy calculations, are used for this purpose. nih.govdiva-portal.org

For piperazine derivatives, predicting the binding mode involves determining how the molecule sits (B43327) within the binding pocket of the target protein, identifying key residues it interacts with, and characterizing the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions). jetir.orgnih.gov Bio-affinity prediction aims to estimate the binding strength, often expressed as a docking score, binding energy, or inhibition constant (Ki). jetir.orgnih.gov

While specific detailed predictions for this compound's binding modes and bio-affinities for its historically relevant targets (like serotonin or dopamine (B1211576) transporters/receptors) are not prominently featured in the provided snippets, the general principles applied to piperazine derivatives are applicable. Studies on related compounds demonstrate that the substituents on the piperazine ring significantly influence their binding to targets like the 5HT1A receptor, and in-silico modeling can predict these effects. grafiati.com The accuracy of binding affinity predictions can be improved by considering multiple potential binding modes and using more sophisticated simulation methods. nih.gov

Conformational Analysis of Functionalized Piperazine Derivatives

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule, which directly impacts its ability to bind to a target. Piperazine is a six-membered ring with two nitrogen atoms, capable of adopting various conformations, primarily the chair form, which can undergo ring inversion. iiab.menih.gov Functionalization of the nitrogen atoms, as seen in this compound with benzyl (B1604629) and picolinoyl substituents, introduces additional complexities, including restricted rotation around the amide bond. nih.govbeilstein-journals.orgresearchgate.netresearchgate.netrsc.org

Metabolism and Pharmacokinetics in Preclinical Models

Identification and Characterization of Metabolic Pathways of Piberaline in Animal Models (e.g., Rat)

The metabolism of this compound has been investigated in animal models, including rats. Early in vitro studies using rat and dog liver preparations demonstrated the conversion of this compound to benzylpiperazine (BZP). researchgate.net This indicates that debenzylation is a significant metabolic pathway for this compound. nih.gov Further studies in rats using radioactive analogues of this compound revealed that a substantial portion of the administered radioactivity is excreted in the urine, with several metabolites identified. nih.gov This suggests that, following metabolic transformation, the resulting compounds are eliminated renally.

Metabolite Identification in Preclinical Biological Samples (e.g., Hydroxylated Benzylpiperazine)

Analysis of biological samples from preclinical studies, particularly rat urine, has led to the identification of several this compound metabolites. In rats, seven urinary metabolites of this compound were detected. nih.gov Four of these metabolites were identified: N-picolinyl-piperazine, picolinic acid, hippuric acid, and N-benzylpiperazine (BZP). nih.gov Studies specifically on the metabolism of BZP, a key metabolite of this compound, in rats and humans have identified hydroxylated derivatives, such as p-hydroxy-BZP and m-hydroxy-BZP, as well as piperazine (B1678402), benzylamine, and N-benzylethylenediamine. capes.gov.br p-Hydroxy-BZP has been identified as a main metabolite of BZP in rat urine. drugsandalcohol.ie These hydroxylated metabolites can also be excreted as glucuronic and/or sulfuric acid conjugates. capes.gov.br

The identified metabolites of this compound in rat urine include:

MetabolitePercentage of Radioactivity in Urine (Rat)
Picolinyl-piperazine31.1%
N-benzyl-piperazine (BZP)3.7%
Picolinic acid28.5%
Hippuric acid53.2% (of acid hydrolyzed urine)

Note: Percentages for picolinyl-piperazine, N-benzyl-piperazine, and picolinic acid are based on total radioactivity in urine, while hippuric acid is based on the radioactivity of acid hydrolyzed urine. nih.gov

Additional metabolites of BZP, a key metabolite of this compound, identified in rats include hydroxylated forms (p-hydroxy-BZP and m-hydroxy-BZP), piperazine, benzylamine, and N-benzylethylenediamine. capes.gov.br

Elucidation of Enzyme Systems Involved in this compound Metabolism in Preclinical Contexts (e.g., Cytochrome P450 Enzymes)

While specific details regarding the enzyme systems directly responsible for the initial metabolism of this compound are limited in the provided context, research on its active metabolite, BZP, indicates the involvement of cytochrome P450 (CYP) enzymes. capes.gov.br Data suggests the potential involvement of the CYP2D6 isoenzyme in the metabolism of BZP. capes.gov.br Additionally, catechol-O-methyl-transferase (COMT) also appears to play a role in BZP metabolism. capes.gov.br These enzyme systems are known to exhibit genetic polymorphisms, which could lead to variations in metabolism across individuals and species. capes.gov.br Studies in rats and humans have noted the presence of similar metabolites, supporting the relevance of these enzymatic pathways in preclinical models. capes.gov.br

Pharmacokinetic Profiling of this compound and Metabolites in Animal Models

Pharmacokinetic studies in animal models, such as rats, aim to characterize the absorption, distribution, metabolism, and excretion of a compound and its metabolites. While comprehensive pharmacokinetic parameters specifically for this compound in rats are not extensively detailed in the provided information, studies have examined the excretion of its metabolites. In rats administered radioactive this compound, approximately 40% of the total radioactivity was recovered in the urine over a 48-hour period. nih.gov Analysis of this urine revealed the presence and relative amounts of several metabolites, as detailed in Section 7.2. nih.govnih.gov

Studies focusing on the pharmacokinetics of the metabolite BZP in rats have provided some excretion data. Following a single intraperitoneal dose of BZP in rats, the cumulative amounts excreted in urine within 48 hours were approximately 25% for p-hydroxy-BZP and 2% for m-hydroxy-BZP. drugsandalcohol.ie Approximately 6.7% of the parent BZP dose was excreted unchanged in the urine within 36 hours. drugsandalcohol.ie Most of the p-hydroxy-BZP was excreted within approximately 36 hours, with about 50% of it appearing as a glucuronide conjugate. drugsandalcohol.ie

Analytical Methodologies for Piberaline and Its Metabolites in Research Settings

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Detection in Preclinical Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the detection and identification of organic compounds, including drugs and their metabolites, in biological samples. Its application in preclinical studies involving Piberaline has been noted, particularly for the detection of its active metabolite, benzylpiperazine (BZP). Studies investigating the metabolism and toxicological detection of BZP in preclinical samples, such as rat urine, have successfully utilized GC-MS. This approach, often part of a systematic toxicological analysis, allows for the identification of BZP and its further degradation products. mdma.chnih.gov The use of full-scan GC-MS, coupled with appropriate sample preparation, has been shown to be effective in detecting BZP and its metabolites in urine following administration in rats. mdma.chnih.gov GC-MS offers high chromatographic separation power, reproducible retention times, and robust quantitation, making it suitable for metabolite identification through comparison with spectral libraries. alwsci.com For compounds that are not sufficiently volatile, such as some metabolites, chemical derivatization steps like acetylation are often incorporated prior to GC-MS analysis to enhance volatility and improve chromatographic behavior. mdma.chnih.govalwsci.com

Advanced Liquid-Liquid Extraction and Sample Preparation Techniques for Research Analysis

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound and its metabolites in research matrices. Biological samples, such as urine and plasma, contain numerous endogenous compounds that can interfere with analytical measurements. Liquid-liquid extraction (LLE) is a fundamental sample preparation technique frequently applied in the analysis of piperazine (B1678402) derivatives, including BZP, in biological fluids. mdma.chnih.govresearchgate.netoup.comresearchgate.net

LLE separates analytes based on their differential solubility between two immiscible liquid phases, typically an aqueous phase and an organic solvent. nih.govdrugcentral.org The choice of extraction solvent and the adjustment of the aqueous phase pH are crucial parameters optimized to maximize the recovery of the target analytes while minimizing the extraction of interfering substances. nih.govmedkoo.com For basic compounds like piperazine derivatives, adjusting the pH of the aqueous sample to be sufficiently alkaline ensures that the compound is in its neutral, more lipophilic form, favoring its partitioning into the organic layer. nih.gov Following extraction, the organic phase containing the analytes is often evaporated to concentrate the sample before reconstitution in a suitable solvent for chromatographic analysis. drugcentral.org Advanced LLE techniques and optimized protocols are essential to achieve high recovery rates and extraction efficiency for the trace levels of compounds often encountered in research samples. researchgate.netresearchgate.net In the context of BZP analysis by GC-MS, LLE followed by techniques like microwave-assisted acetylation has been described as a systematic approach for sample preparation from urine. mdma.chnih.gov

Methodological Validation for Quantitative and Qualitative Analysis in Research Matrices

Methodological validation is a fundamental process in research to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. For the quantitative and qualitative analysis of this compound and its metabolites in research matrices, validation confirms the method's performance characteristics. Key validation parameters typically assessed for chromatographic methods include selectivity, specificity, linearity, range, accuracy, precision, and limits of detection and quantification. rsc.orgwikidata.orgeuropa.eueuropa.eujespublication.comgmpua.com

Selectivity and Specificity: These parameters ensure that the method can uniquely identify and measure the target analyte(s) in the presence of other components in the sample matrix, such as endogenous compounds and potential metabolites. rsc.orgjespublication.com

Linearity and Range: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. wikidata.orgeuropa.eujespublication.com The range specifies the concentration interval for which the method provides accurate and precise results. europa.eu

Accuracy: Accuracy assesses how close the measured values are to the true concentration of the analyte in the sample. wikidata.orgjespublication.com This is often evaluated by analyzing spiked samples with known concentrations. gmpua.com

Precision: Precision describes the reproducibility of the method, indicating the agreement between independent measurements of the same homogeneous sample under specified conditions. wikidata.orgjespublication.comgmpua.com It can be assessed at different levels, such as repeatability (intra-assay precision) and intermediate precision (considering variations like different analysts or days). wikidata.orggmpua.com

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest analyte amount that can be detected, while the LOQ is the lowest amount that can be reliably quantified with acceptable accuracy and precision. wikidata.orgeuropa.eujespublication.com

Validation studies in research settings, particularly for bioanalytical methods used in nonclinical studies, should be performed using the same matrix as the study samples. rsc.org The validation process provides documented evidence that the analytical procedure consistently yields reliable data for both quantitative determination and qualitative identification of this compound and its metabolites in the specific research matrices being investigated. jespublication.com For instance, the quantification of BZP in biological specimens has been validated by evaluating parameters such as linearity, accuracy, and precision. oup.com

Future Research Directions and Translational Potential Non Clinical

Further Elucidation of Unexplored Mechanistic Pathways of Action

While Piberaline's effects are thought to be primarily due to its metabolism to benzylpiperazine, which influences dopaminergic, serotonergic, and noradrenergic neurotransmission, a more comprehensive understanding of its direct interactions and potential unexplored pathways is warranted. wikipedia.orgresearchgate.netresearchgate.netwikipedia.org Research could delve into specific receptor binding profiles beyond those typically associated with BZP, or investigate intracellular signaling cascades affected by this compound itself before metabolism occurs. Given that piperazine (B1678402) derivatives can interact with various targets, including serotonergic receptors and potentially others involved in neurological processes, further studies could utilize advanced pharmacological techniques to map this compound's full spectrum of activity at a molecular level. mdpi.comresearchgate.net

Design and Synthesis of Novel this compound Analogues for Enhanced Target Selectivity

The piperazine scaffold is a versatile structure in medicinal chemistry, and the design and synthesis of analogues is a common strategy to improve target selectivity and pharmacological properties. researchgate.netmdpi.comgrafiati.com Future research could focus on creating novel compounds structurally related to this compound but with modifications aimed at enhancing affinity or selectivity for specific neurotransmitter transporters or receptors. This could involve altering the substituents on the piperazine ring or the attached picolinoyl and benzyl (B1604629) groups. wikipedia.orggrafiati.comnih.gov Structure-activity relationship (SAR) studies, potentially guided by computational approaches, would be crucial in this process to understand how structural changes influence biological activity and selectivity. jetir.org The synthesis of amide derivatives of benzylpiperazine, including analogues of this compound and befuraline, has been explored for antidepressant activity, suggesting that structural modifications can lead to compounds with altered pharmacological profiles. researchgate.net

Integration of Advanced Computational Approaches in Piperazine-Based Drug Discovery

Computational methods play an increasingly significant role in modern drug discovery, offering tools for virtual screening, molecular docking, and the prediction of pharmacokinetic properties. beilstein-journals.orgnih.govgrafiati.com Integrating these approaches into research on this compound and its analogues could significantly accelerate the identification of promising new compounds. nih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can help predict the biological activity of potential analogues based on their chemical structures. jetir.orgnih.govmdpi.com Molecular dynamics simulations can provide insights into the binding interactions between this compound or its derivatives and target proteins. beilstein-journals.orgnih.gov These computational tools can guide the synthesis of new compounds with a higher likelihood of possessing desired properties, such as enhanced target selectivity or improved blood-brain barrier permeability. jetir.orgnih.gov

Comparative Studies with Emerging Research Compounds in Neuropharmacology (Conceptual)

While specific comparative data are beyond the scope here, future research could conceptually involve comparing the pharmacological profile of this compound and its promising analogues with other emerging research compounds in neuropharmacology. This would not necessarily imply a direct head-to-head clinical trial, but rather comparative studies in non-clinical models to understand differences in their mechanisms of action, efficacy in relevant in vitro or in vivo assays, and potential advantages or disadvantages. Such comparisons could help position this compound-based compounds within the broader landscape of neuropharmacological research and identify potential niches for their further development. This could involve comparing their effects on specific neurotransmitter systems or behavioral endpoints in animal models of neurological or psychiatric conditions, contrasting them with compounds acting via distinct mechanisms.

This compound's Significance as a Historical Chemical Entity in Medicinal Chemistry Research

This compound holds significance as a historical example within the field of medicinal chemistry, particularly in the context of piperazine-based psychoactive drugs. wikipedia.orgqmul.ac.uktandfonline.com Developed in the 1980s, its research contributed to the understanding of how modifications to the piperazine core could yield compounds with central nervous system activity. wikipedia.orgresearchgate.net Although not achieving widespread clinical success, its development, alongside related compounds like befuraline, highlights the research efforts in exploring piperazine derivatives for conditions like depression during that era. wikipedia.orgresearchgate.netresearchgate.neteuropa.eu Studying the history of this compound's research and the reasons for its limited adoption can provide valuable lessons for current drug discovery programs focusing on similar scaffolds or therapeutic areas. tandfonline.com Its existence underscores the long-standing interest in the piperazine moiety as a versatile building block for generating biologically active molecules. researchgate.netmdpi.com

Compound Information

Compound NamePubChem CID
This compound65975
Benzylpiperazine75994
BefuralineNot readily available in search results

Data Tables

Based on the search results focusing on future research and non-clinical potential, specific quantitative data tables directly related to this compound's future non-clinical research are not extensively available. The information primarily discusses conceptual directions, synthesis strategies, and the application of computational methods. However, the synthesis of analogues and computational studies are areas where data tables on compound structures, predicted properties, or synthesis yields could be generated in the course of future research.

For example, a hypothetical data table from future analogue design and synthesis research might look like this:

Analogue IDStructural ModificationPredicted LogP (Computational)In Vitro Target Affinity (IC50/Ki)Synthesis Yield (%)
Pib-A01Methyl group addition2.5150 nM (Target X)75
Pib-A02Fluorine substitution2.180 nM (Target X)68
Pib-A03Ring expansion3.0500 nM (Target Y)55

Similarly, from computational studies, a table summarizing predicted ADMET properties for potential analogues could be generated:

Analogue IDPredicted Blood-Brain Barrier PermeabilityPredicted CYP2D6 InhibitionPredicted Aqueous Solubility
Pib-A01HighLowModerate
Pib-A02HighLowModerate
Pib-A03MediumHighLow

These tables are illustrative examples of the type of data that would be generated in the future non-clinical research directions outlined.

Q & A

Q. How should researchers address variability in this compound’s bioavailability across preclinical studies?

  • Methodological Answer: Apply mixed-effects models to account for interspecies differences (e.g., rodent vs. primate CYP450 expression). Normalize data to body surface area. Use scatterplots with confidence intervals to visualize dose-response relationships. Disclose all formulation variables (e.g., excipients, administration route) in supplementary materials .

Q. What statistical methods are optimal for detecting subtle neurobehavioral effects of this compound in animal models?

  • Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for skewed data. Apply false discovery rate (FDR) correction in multi-endpoint studies (e.g., open field, elevated plus maze). Include effect size metrics (e.g., Cohen’s d) to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.